Product packaging for Biotin-PEG11-Amine(Cat. No.:CAS No. 1418022-42-0; 604786-74-5)

Biotin-PEG11-Amine

Cat. No.: B2622838
CAS No.: 1418022-42-0; 604786-74-5
M. Wt: 770.98
InChI Key: SHPHAOSBFNWGAC-PHDGFQFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG11-Amine is a heterobifunctional reagent featuring a biotin group on one end and a terminal primary amine on the other, connected by a long, 11-unit polyethylene glycol (PEG) spacer . This structure is designed for efficient bioconjugation, labeling, and affinity purification processes in biochemical research. The primary amine group (-NH2) can be covalently coupled to carboxyl groups present on proteins, peptides, or other surfaces using crosslinking agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form stable amide bonds . The incorporated PEG11 spacer is hydrophilic, significantly enhancing the water solubility of conjugated molecules and reducing potential immunogenicity . With a total spacer arm length exceeding 50 angstroms, this reagent greatly minimizes steric hindrance, ensuring high accessibility of the biotin tag for efficient binding to avidin or streptavidin probes and resins . This reagent is particularly valuable in a wide range of research applications. It is extensively used for the biotinylation of proteins, antibodies, and other biomolecules to enable their detection or purification in assays such as ELISA, western blotting, and immunohistochemistry . Its properties also make it suitable for developing targeted drug delivery systems, functionalizing nanoparticles, and modifying surfaces for biosensors and cell culture platforms . The compound has a molecular weight of approximately 771 Da (C34H66N4O13S) and is typically supplied as a white to off-white solid with a purity of 95% or higher . It is soluble in water and common organic solvents like DMSO . For optimal stability, it should be stored desiccated at -20°C and protected from light . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H66N4O13S B2622838 Biotin-PEG11-Amine CAS No. 1418022-42-0; 604786-74-5

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPHAOSBFNWGAC-PHDGFQFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66N4O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Design Principles of Biotin Peg11 Amine

Structural Components: Biotin (B1667282) Moiety, PEG11 Oligomer Spacer, and Terminal Primary Amine Functional Group

Biotin-PEG11-Amine is a heterobifunctional linker, meaning it possesses two different reactive ends connected by a spacer. Its structure is a composite of three key functional parts: a biotin moiety for specific recognition, a polyethylene (B3416737) glycol (PEG) spacer, and a primary amine for covalent attachment.

The biotin moiety , also known as Vitamin B7, functions as the biological targeting component. axispharm.com It exhibits an exceptionally high and specific binding affinity for the proteins avidin (B1170675) and streptavidin. axispharm.comthermofisher.com This interaction is one of the strongest non-covalent bonds known in nature, making it a robust anchor for a wide array of detection, purification, and labeling assays. axispharm.comthermofisher.com

The PEG11 oligomer spacer is a chain consisting of eleven repeating ethylene (B1197577) glycol units, chemically described as -(CH2CH2O)11-. This spacer arm is covalently attached to the valeric acid side chain of the biotin molecule. The defined length of this spacer is critical to its function, physically separating the biotin from the molecule to which it will be attached. fishersci.sefishersci.pt Different sources report slightly varying lengths for the spacer arm, ranging from 44.1 Å to 53.2 Å, a variation that may depend on conformational state and measurement technique. fishersci.sefishersci.ptiris-biotech.deiris-biotech.de

The molecule is capped with a terminal primary amine functional group (-NH2). fishersci.secd-bioparticles.net This amine group is a nucleophilic site that serves as a versatile reactive handle for forming stable covalent bonds with various functional groups on target biomolecules. thermofisher.comthermofisher.com It can be readily coupled to carboxyl groups (e.g., on aspartate or glutamate (B1630785) residues or the C-terminus of proteins) using carbodiimide (B86325) crosslinkers like EDC, or to other amine-reactive groups such as N-hydroxysuccinimide (NHS) esters. axispharm.comfishersci.sefishersci.ptcd-bioparticles.net

PropertyDescription
Chemical Name α-Biotin-ω-amino undeca(ethylene glycol) iris-biotech.de
Molecular Formula C34H66N4O13S fishersci.seiris-biotech.debpsbioscience.comprecisepeg.com
Molecular Weight ~770.97 g/mol fishersci.sefishersci.ptiris-biotech.descbt.com
Spacer Arm 11 polyethylene glycol units fishersci.sefishersci.pt
Spacer Length ~44.1 - 53.2 Å fishersci.seiris-biotech.deiris-biotech.de
Reactive Group Primary Amine (-NH2) cd-bioparticles.net
Target Moiety Biotin axispharm.com

Role of the PEG11 Spacer in Modulating Steric Hindrance and Enhancing Hydrophilicity for Biomolecular Interactions

The PEG11 spacer is not merely a linker; its physicochemical properties are integral to the successful application of the entire molecule. It primarily serves to enhance hydrophilicity and to overcome steric hindrance.

Enhancing Hydrophilicity: Polyethylene glycol is an inherently water-soluble polymer. chempep.comrsc.org The inclusion of the eleven-unit PEG chain imparts this hydrophilic character to the entire biotinylation reagent. fishersci.sefishersci.ptthermofisher.com This increased solubility in aqueous buffers is crucial for most biological applications, as it helps prevent the aggregation of labeled proteins or other biomolecules, a common problem with more hydrophobic linkers. thermofisher.comprecisepeg.cominterchim.fr The hydrophilic nature of the PEG spacer also helps to minimize non-specific binding interactions, leading to lower background signals and improved accuracy in assays. chempep.comthermofisher.com

Modulating Steric Hindrance: The binding site of biotin is located relatively deep within the tetrameric structure of avidin or streptavidin. When biotin is directly attached to a large biomolecule, the bulk of that molecule can physically block or "sterically hinder" the biotin from accessing its binding pocket. cd-bioparticles.netsigmaaldrich.commedkoo.com The long, flexible PEG11 spacer arm extends the biotin moiety away from the surface of the conjugated molecule, effectively eliminating this spatial interference. fishersci.sefishersci.ptprecisepeg.com This separation ensures that the strong biotin-streptavidin interaction can occur efficiently, maximizing the sensitivity and effectiveness of the application. sigmaaldrich.comsigmaaldrich.com

Theoretical Considerations of PEG Chain Length in Optimizing Bioconjugation Efficiency and Biological Recognition

The selection of a PEG spacer with precisely eleven units is a deliberate design choice rooted in the optimization of both conjugation chemistry and biological activity. The length of the PEG chain is a critical variable that can significantly impact the performance of a bioconjugate.

From a bioconjugation perspective, the length and flexibility of the spacer can influence the efficiency of the labeling reaction. A flexible spacer can help the reactive amine group navigate the complex, folded surfaces of a protein to reach a target carboxyl group that might otherwise be inaccessible to a more rigid or shorter linker.

In terms of biological recognition, the spacer length is paramount. Research has shown that there is often an optimal PEG length for a given application. mdpi.comnih.gov A spacer that is too short may fail to adequately overcome steric hindrance, resulting in weak or inefficient binding of the biotin to streptavidin. interchim.fr Conversely, an excessively long PEG chain may not provide additional benefits and could potentially introduce new challenges, such as masking the biologically active site of the molecule it is attached to due to the polymer's flexibility and size. nih.gov Studies have demonstrated that increasing PEG chain length does not always lead to better outcomes and can sometimes reduce efficacy. mdpi.comresearchgate.net

Therefore, the PEG11 spacer represents a theoretically balanced choice, providing a substantial increase in hydrophilicity and a sufficient spacer length to mitigate steric hindrance for most protein-labeling applications, without being so long as to introduce undesirable properties. sigmaaldrich.comnih.gov This optimization is key to designing effective nanocarriers and other targeted biological tools. mdpi.comnih.gov

Synthetic Methodologies and Chemical Derivatization of Biotin Peg11 Amine

General Synthetic Approaches for PEGylated Biotin (B1667282) Compounds

The synthesis of PEGylated biotin compounds is a cornerstone of modern bioconjugation chemistry, enabling the attachment of biotin to a wide array of molecules and surfaces. The primary goal of these synthetic strategies is to covalently link a biotin molecule to a PEG chain, which itself can be functionalized for further reactions.

General approaches typically involve the coupling of biotin's valeric acid carboxyl group with a PEG linker that has a reactive group at one or both ends. mdpi.com A common method involves the activation of biotin's carboxyl group with a carbodiimide (B86325), such as N,N′-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activation makes the carboxyl carbon more susceptible to nucleophilic attack. The activated biotin is then reacted with a PEG derivative containing a primary amine at one end and a protected functional group at the other, resulting in a stable amide bond between the biotin and the PEG linker. mdpi.com

Alternatively, solid-phase synthesis techniques can be employed, particularly for creating biotinylated peptides. In this approach, a resin, such as Fmoc-PEG Biotin NovaTag™ resin, is used. sigmaaldrich.com The biotin and PEG spacer are pre-attached to the solid support, ensuring that every synthesized peptide chain is C-terminally labeled with the biotin-PEG moiety upon cleavage from the resin. sigmaaldrich.com This method offers precise control over the placement of the biotin label. sigmaaldrich.com

The choice of PEG linker is critical and depends on the intended application. Linkers can be monodisperse, with a precisely defined number of ethylene (B1197577) glycol units, or polydisperse, representing a range of molecular weights. thermofisher.com The PEG chain not only improves the hydrophilicity and biocompatibility of the final conjugate but also provides a spacer to overcome steric hindrance, which can be crucial for the accessibility of the biotin moiety to avidin (B1170675) or streptavidin. iris-biotech.de

Table 1: Common Coupling Chemistries in PEGylated Biotin Synthesis

Reagent/Method Reactive Groups Involved Resulting Bond Key Feature
EDC/DCC Carboxyl (from Biotin) + Amine (from PEG linker) Amide Widely used method for coupling biotin to amino-functionalized PEGs. mdpi.com
NHS Ester Chemistry NHS-activated Biotin + Amine (from PEG linker) Amide Creates a more stable active intermediate than carbodiimides for efficient coupling. nih.gov

| Solid-Phase Synthesis | Pre-functionalized Resin (e.g., Biotin-PEG-Resin) | Amide | Allows for the direct synthesis of C-terminally biotinylated peptides. sigmaaldrich.com |

Strategies for Terminal Amine Group Functionalization

The terminal primary amine (-NH2) of Biotin-PEG11-Amine is a versatile functional group that serves as the primary point of conjugation to target molecules, surfaces, or biomolecules. broadpharm.comcd-bioparticles.net The reactivity of this amine allows for the formation of stable covalent bonds through various chemical reactions.

The most common functionalization strategy involves the formation of an amide bond with a molecule containing a carboxylic acid (-COOH) group. broadpharm.combpsbioscience.com This reaction does not proceed spontaneously and requires the use of a zero-length crosslinker, most notably a water-soluble carbodiimide like EDC. thermofisher.comfishersci.se EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound, resulting in a stable amide linkage. thermofisher.com For optimal efficiency, this conjugation reaction is typically carried out in a slightly acidic environment (pH 4.5-5.5) using buffers, such as 2-(N-morpholino)ethanesulfonic acid (MES), that are free of extraneous primary amines and carboxyls which could otherwise compete in the reaction. thermofisher.com

Beyond coupling with carboxyl groups, the terminal amine can also react with other functional groups:

Activated Esters: The amine group readily reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond, releasing the NHS group. broadpharm.com This is a very efficient and common method for labeling proteins and other molecules that have been functionalized with NHS esters.

Isothiocyanates: Reaction of the amine with an isothiocyanate group (-NCS) yields a stable thiourea (B124793) bond. researchgate.net This chemistry is often used for labeling proteins and other biomolecules under slightly alkaline conditions. researchgate.net

Aldehydes/Ketones: Through reductive amination, the primary amine can react with an aldehyde or ketone to form an initial Schiff base, which is then reduced by a reagent like sodium cyanoborohydride to form a stable secondary amine linkage.

Table 2: Functionalization Reactions of the this compound Terminal Group

Target Functional Group Required Reagent/Condition Resulting Covalent Bond
Carboxylic Acid (-COOH) EDC Crosslinker (pH 4.5-5.5) Amide
NHS Ester Amine-reactive NHS ester (pH 7.2-8.5) Amide
Isothiocyanate (-NCS) Slightly alkaline pH Thiourea

| Aldehyde (-CHO) | Reductive agent (e.g., NaBH3CN) | Secondary Amine |

Synthesis of this compound Analogues and Related Heterobifunctional Derivatives

The versatility of the biotin-PEG linker system has led to the synthesis of a wide range of analogues and heterobifunctional derivatives, enabling a broad spectrum of scientific applications. These variations are typically achieved by altering the length of the PEG spacer or by substituting the terminal amine with a different reactive functional group.

Analogues with Varying PEG Lengths: Analogues of Biotin-PEG-Amine are available with different numbers of ethylene glycol units, ranging from short linkers like PEG2 and PEG3 to much longer ones like PEG23 and PEG24. iris-biotech.debpsbioscience.comconfluore.com The choice of PEG length is application-dependent; a longer spacer may be required to overcome significant steric hindrance in complex biological systems or to improve the aqueous solubility of a particularly hydrophobic conjugate. sigmaaldrich.com

Heterobifunctional Derivatives with Different Terminal Groups: A diverse portfolio of heterobifunctional Biotin-PEG derivatives has been synthesized, where the terminal amine is replaced with another functional group. This allows for specific conjugation chemistries tailored to the target molecule. Some key examples include:

Biotin-PEG-COOH: These derivatives possess a terminal carboxylic acid group. They are used to conjugate to molecules containing primary amines, typically via EDC/NHS chemistry. sigmaaldrich.com N-Biotinyl-NH-PEG11-COOH is one such example. sigmaaldrich.com

Biotin-PEG-Maleimide: The terminal maleimide (B117702) group reacts specifically with sulfhydryl (thiol) groups at a pH range of 6.5-7.5 to form a stable thioether bond. thermofisher.com This is a highly specific reaction often used for labeling cysteine residues in proteins. Maleimide-PEG11-Biotin is a commercially available example. thermofisher.com

Biotin-PEG-Azide/Alkyne: These derivatives are designed for use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). bpsbioscience.combiochempeg.com Biotin-PEG11-Azide and Biotin-PEG4-Alkyne allow for highly efficient and specific ligations to molecules functionalized with the complementary alkyne or azide (B81097) group, respectively. bpsbioscience.combiochempeg.com

Biotin-PEG-Hydrazide/Oxyamine: A terminal hydrazide or oxyamine group is used for specific reaction with carbonyl compounds (aldehydes and ketones). medkoo.com The reaction with an aldehyde forms a stable hydrazone or oxime bond, respectively. This chemistry is particularly useful for labeling glycoproteins after periodate (B1199274) oxidation of their carbohydrate moieties. Biotin-PEG11-oxyamine is an example of such a reagent. medkoo.com

Biotin-PEG-NHS Ester: In these reagents, the PEG linker terminates in an amine-reactive NHS ester. biochempeg.com They are used to directly label proteins and other molecules containing primary amine groups, such as lysine (B10760008) side chains. nih.gov

Table 3: Selected Heterobifunctional Biotin-PEG Derivatives

Derivative Name Terminal Functional Group Specific Reactivity Resulting Bond
Biotin-PEG11-Maleimide thermofisher.combpsbioscience.com Maleimide Sulfhydryl (-SH) Thioether
Biotin-PEG11-Azide bpsbioscience.com Azide (-N3) Alkyne or Strained Alkyne Triazole
Biotin-PEG4-Alkyne biochempeg.com Alkyne (-C≡CH) Azide Triazole
Biotin-PEG11-Oxyamine medkoo.com Oxyamine (-ONH2) Aldehyde/Ketone Oxime
Biotin-PEG11-COOH sigmaaldrich.com Carboxylic Acid (-COOH) Primary Amine (-NH2) Amide

| Biotin-PEG-NHS Ester biochempeg.com | N-Hydroxysuccinimide Ester | Primary Amine (-NH2) | Amide |

Bioconjugation Chemistry and Mechanisms Involving Biotin Peg11 Amine

Amide Bond Formation via Carbodiimide (B86325) Chemistry (e.g., EDC/NHS Activation of Carboxyl Groups)

A primary application of Biotin-PEG11-Amine is its conjugation to molecules containing carboxylic acid groups, such as proteins and peptides. This is commonly achieved through carbodiimide chemistry, often employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS).

The mechanism proceeds in two main steps:

Activation of the Carboxyl Group: EDC reacts with the carboxyl group (-COOH) on the target molecule to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

Formation of a Stable NHS Ester and Amide Bond: The addition of NHS stabilizes the reactive intermediate by converting it into a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis in aqueous environments. The primary amine of this compound then attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond (-CONH-). This reaction requires a crosslinker like EDC. bpsbioscience.com

This method is widely used for labeling the C-terminus of peptides and the carboxylic acid groups present on the side chains of aspartate and glutamate (B1630785) residues in proteins. bpsbioscience.com The resulting amide bond is highly stable, making this a robust method for biotinylating a wide range of biomolecules. cd-bioparticles.netbroadpharm.com

Reactions with N-Hydroxysuccinimide (NHS) Esters

The primary amine of this compound can readily react with molecules that have been pre-activated with an N-hydroxysuccinimide (NHS) ester. axispharm.comaxispharm.com This is a common strategy for labeling biomolecules. The reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the NHS molecule. scribd.com

This reaction is efficient and proceeds under mild pH conditions, typically in the range of 7.2 to 8.5. The specificity of the NHS ester for primary amines makes this a highly effective method for targeted biotinylation.

Reductive Amination with Aldehydes and Ketones

This compound can be conjugated to molecules containing aldehyde or ketone functional groups through a process called reductive amination. This two-step process involves:

Formation of a Schiff Base: The primary amine of this compound reacts with the carbonyl group (aldehyde or ketone) of the target molecule to form an unstable Schiff base (an imine).

Reduction to a Stable Amine: The Schiff base is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), to form a stable secondary amine linkage.

Reductive amination is particularly useful for labeling glycoproteins that have been oxidized to create aldehyde groups, or for conjugating to molecules where aldehydes or ketones are present or can be introduced.

Nucleophilic Substitution Reactions with Electron-Deficient Centers

The primary amine group of this compound is a nucleophile and can participate in substitution reactions with various electron-deficient centers. For example, it can react with molecules containing good leaving groups, such as sulfonyl chlorides or other activated esters, to form stable covalent bonds. The efficiency of these reactions depends on the reactivity of the electrophile and the reaction conditions. The bromide (Br) group, for instance, is an effective leaving group in nucleophilic substitution reactions. bioglyco.com Similarly, the mesyl group is also utilized for such reactions. bioglyco.com

Strategies for Conjugation to Diverse Biomolecules

The versatile reactivity of the primary amine group allows this compound to be conjugated to a wide array of biomolecules.

Proteins and peptides are common targets for biotinylation with this compound. axispharm.combiosynth.com The most frequent conjugation strategies involve targeting:

Carboxyl Groups: The side chains of aspartic acid and glutamic acid, as well as the C-terminal carboxyl group, can be targeted using EDC/NHS chemistry. bpsbioscience.com

Primary Amines (via pre-activation): While this compound itself has a primary amine, it can be used to label proteins that have been modified to contain a reactive group that targets amines. However, a more direct approach for labeling protein amines (like the side chain of lysine) would be to use a biotin-PEG reagent with a different reactive group, such as an NHS ester.

Biotinylation of proteins and peptides is crucial for various applications, including immunoassays (like ELISA and Western blotting), affinity purification, and cellular imaging. axispharm.com

This compound is also used for the biotinylation of oligonucleotides and nucleic acids. broadpharm.combiosynth.com The primary amine can be coupled to the 5'-phosphate groups of oligonucleotides to form a stable amide bond. cd-bioparticles.netbroadpharm.com This is often achieved through a multi-step process that may involve the activation of the phosphate (B84403) group.

Biotinylated oligonucleotides are essential tools in molecular biology for applications such as:

Hybridization assays: Detecting specific DNA or RNA sequences.

Affinity capture: Isolating specific nucleic acid sequences or their binding partners.

Nucleic acid-protein interaction studies: Such as in electrophoretic mobility shift assays (EMSA).

Small Molecules.

Considerations for Site-Specific Biotinylation and Directed Labeling

Achieving site-specific biotinylation and directed labeling is crucial for preserving the biological activity of the target molecule and for ensuring the precise orientation of the biotin (B1667282) tag. creative-biolabs.com When using this compound, the primary method of conjugation is the reaction of its terminal amine with an activated carboxylic acid, such as an NHS ester. optica.org Therefore, site-specificity depends on the presence and accessibility of a unique carboxyl group on the target molecule. If a protein or small molecule has multiple carboxyl groups, standard EDC/NHS chemistry can lead to random labeling, potentially yielding a heterogeneous product with compromised function. creative-biolabs.com

Directed labeling strategies often circumvent the challenge of random chemical modification by employing a two-step affinity approach. pnas.orgbiorxiv.org Instead of directly labeling the ultimate protein of interest, this compound is conjugated to a high-affinity ligand or inhibitor for that protein.

Key considerations for this strategy include:

Ligand Selection: The chosen small molecule or peptide must have high affinity and specificity for the target protein to ensure that the biotin tag is directed accurately. pnas.orgbiorxiv.org

Linker Attachment Point: The this compound must be attached to a position on the ligand that does not interfere with its binding to the target protein. This often requires careful design and synthesis of a ligand analog containing a suitable attachment point, such as a carboxylic acid, that is distal to the key binding motifs. biorxiv.org

Spacer Arm Function: The PEG11 linker plays a critical role. Its length and flexibility provide spatial separation between the biotin moiety and the ligand. optica.org This separation is vital to prevent the biotin from sterically hindering the ligand-protein interaction and, conversely, to ensure the biotin remains accessible for strong binding by streptavidin for subsequent detection or purification. pnas.orgoptica.org

An example of this directed labeling is the creation of the biotinylated JQ1 probe. pnas.org JQ1 binds specifically to bromodomains. By attaching this compound to the JQ1 molecule, a probe was created that could "label" bromodomain-containing proteins within a complex cell lysate for affinity purification. pnas.org This method does not modify the target protein itself but uses an intermediate affinity agent to direct the biotin tag to the desired location, effectively achieving highly specific, directed labeling of the target. pnas.orgbiorxiv.org

Advanced Applications in Research Methodologies Utilizing Biotin Peg11 Amine

Targeted Molecular Probe Development

The structure of Biotin-PEG11-Amine is ideally suited for the development of targeted molecular probes, which are essential for identifying, visualizing, and quantifying specific biological molecules within complex systems. axispharm.com

Design and Synthesis of this compound Based Molecular Probes

The design of molecular probes using this compound hinges on its terminal primary amine group, which serves as a reactive handle for conjugation. broadpharm.com This amine group can be covalently linked to molecules containing carboxyl groups, such as the C-terminus of peptides or aspartate and glutamate (B1630785) residues in proteins. fishersci.sebpsbioscience.com This reaction is typically facilitated by a carboxyl-activating agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxyl group to form a stable amide bond with the amine of the this compound linker. fishersci.ptfishersci.se

The synthesis process involves dissolving the this compound and the target molecule (e.g., a small molecule inhibitor, a peptide, or another biomolecule) in a suitable buffer, followed by the addition of the crosslinking agent. pnas.org The long, flexible, and hydrophilic PEG11 spacer is a critical design element. nih.gov It confers several advantages:

Increased Solubility: The PEG chain improves the water solubility of the resulting probe, which is particularly beneficial when working with hydrophobic target molecules. broadpharm.comissuu.com

Reduced Steric Hindrance: The spacer arm, approximately 53.2 angstroms in length, physically separates the biotin (B1667282) tag from the conjugated molecule. fishersci.ptfishersci.se This separation minimizes the risk that the bulky streptavidin or avidin (B1170675) protein will interfere with the biological activity or binding of the probe to its target. cd-bioparticles.netnih.gov

A notable research application is the conjugation of this compound to JQ1, a small molecule inhibitor of bromodomain proteins. pnas.orgmdc-berlin.de This created a biotinylated JQ1 probe that retained its high affinity for its target proteins, enabling their subsequent isolation and analysis. pnas.org

Application in Protein Labeling and Detection Assays

Once a protein or other molecule is labeled with this compound, it can be detected with high sensitivity and specificity. thermofisher.com The extremely strong and stable non-covalent interaction between biotin and avidin (or its bacterial analog, streptavidin) is the foundation for this detection. westbioscience.comthermofisher.com This interaction is resistant to extremes of pH, temperature, and denaturing agents. westbioscience.com

Biotinylated probes are widely used in various immunoassays and detection platforms: westbioscience.comthermofisher.com

Western Blotting: After proteins are separated by gel electrophoresis and transferred to a membrane, a biotinylated primary or secondary antibody can be used for detection. The membrane is then incubated with a streptavidin-enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase), which binds to the biotin tag and generates a detectable signal upon addition of a substrate. westbioscience.com

ELISA (Enzyme-Linked Immunosorbent Assay): In ELISA, biotinylated detection antibodies are often used to quantify an antigen. The addition of a streptavidin-enzyme conjugate allows for signal amplification, significantly increasing the sensitivity of the assay. westbioscience.comthermofisher.com

Immunohistochemistry (IHC) and Flow Cytometry: Biotinylated antibodies are used to label specific proteins in tissue sections or cells. Subsequent detection with fluorescently-labeled streptavidin allows for visualization by microscopy or quantification by flow cytometry. thermofisher.comwestbioscience.com

Affinity-Based Isolation and Purification Techniques

The high-affinity biotin-streptavidin interaction is a cornerstone of affinity purification, a powerful technique for isolating specific biomolecules or molecular complexes from heterogeneous mixtures like cell lysates. issuu.com

Integration in Affinity Chromatography Systems for Biomolecule Separation

This compound is integral to creating custom affinity chromatography resins. The process involves first conjugating a "bait" molecule—a peptide, antibody, or small molecule—to the amine terminus of this compound. pnas.orgmedchemexpress.com This biotinylated bait is then incubated with a solid support matrix (e.g., agarose (B213101) or magnetic beads) that has been pre-coated with streptavidin. nih.gov The strong interaction immobilizes the bait onto the support, effectively creating a highly specific affinity resin. issuu.com

When a complex biological sample, such as a cell lysate, is passed over this resin, the target molecule ("prey") that specifically binds to the bait is captured and retained. All other non-binding molecules are washed away. The captured prey can then be eluted for further analysis. The long PEG11 spacer is particularly advantageous in this context, as it projects the bait molecule away from the surface of the solid support, making it more accessible to its binding partners and reducing non-specific interactions. nih.govwestbioscience.com

Utilization in Immunoprecipitation and Pulldown Assays for Biomolecular Complex Analysis

Immunoprecipitation (IP) and pulldown assays are key techniques for studying protein-protein interactions. This compound plays a crucial role in "pulldown" assays, which are conceptually similar to affinity chromatography but are typically performed on a smaller, analytical scale. mdc-berlin.de

In a pulldown assay, a biotinylated probe (the "bait") is added to a cell lysate to bind to its target protein. pnas.org Streptavidin-coated magnetic beads are then added to the mixture. mdc-berlin.de The beads capture the biotinylated bait along with its target protein and any other proteins that are part of a stable complex with the target. A magnet is used to easily separate the beads (and the entire captured complex) from the rest of the lysate.

This method offers a significant advantage over traditional IP that uses antibodies and Protein A/G beads, as it can help avoid the co-elution of heavy and light chains from the IP antibody, which can interfere with downstream analysis by techniques like mass spectrometry or Western blotting. researchgate.net For example, researchers synthesized a biotinylated probe by linking this compound to the small molecule JQ1. pnas.orgmdc-berlin.de This probe was used to successfully pull down bromodomain proteins (BRD2, BRD3, BRD4) and their associated protein complexes from cell lysates for subsequent analysis. pnas.org

Assay Development and Signal Amplification in Biochemical Systems

This compound is a key reagent in the development of novel, highly sensitive diagnostic and research assays, primarily due to its role in signal amplification strategies. thermofisher.commedchemexpress.com The ability to introduce multiple biotin molecules onto a single detection molecule (like an antibody) means that each binding event can be tagged with multiple reporters, leading to a significant enhancement of the output signal. thermofisher.com

This principle is exploited in tyramide signal amplification (TSA), where a horseradish peroxidase (HRP) enzyme, brought to a target site by a streptavidin-HRP conjugate binding to a biotinylated probe, catalyzes the deposition of many biotinyl-tyramide molecules in the immediate vicinity. medchemexpress.com This cloud of newly deposited biotin tags can then be detected by another layer of streptavidin-conjugates, leading to a massive amplification of the original signal.

Furthermore, this compound has been utilized in the development of advanced biosensor platforms. In one study, the compound was used to functionalize the surface of Giant Magnetoresistive (GMR) sensors. escholarship.orgnih.gov

Research Finding: GMR Sensor Functionalization escholarship.orgnih.gov
Objective: To create a stable, functionalized sensor surface for detecting biomolecular interactions.
Method: this compound was covalently coupled to a maleic anhydride-treated GMR sensor surface via its terminal amine group.
Application: The immobilized biotin serves as an anchor point for streptavidin-coated magnetic nanoparticles (MNPs). The binding of these MNPs to the sensor surface causes a detectable change in magnetoresistance.
Result: This system was adapted into a magnetic enzyme activity assay. A substrate containing an amine on one end and biotin on the other was attached to the sensor. Binding of streptavidin-MNPs generated a signal. When an enzyme cleaved the substrate, the MNP-biotin complex was released, causing a signal decrease that could be measured in real-time. nih.gov
This table details the use of this compound in creating a novel biosensor platform.

This ability to create a robust, specific, and amplifiable signaling system makes this compound a valuable component in the development of next-generation immunoassays and biosensors for both research and clinical diagnostics. escholarship.orgfrontiersin.org

Enhancing Sensitivity and Specificity in Immunoassays (e.g., ELISA, Western Blotting, Immunohistochemistry)

The biotin-streptavidin interaction is one of the strongest known non-covalent bonds in nature, a characteristic extensively exploited in immunoassays to improve detection sensitivity. creative-biolabs.comwestbioscience.com Biotinylated proteins and other macromolecules are routinely used for detection in a variety of platforms, including enzyme-linked immunosorbent assay (ELISA), Western blotting, and immunohistochemistry (IHC). westbioscience.comthermofisher.com The use of this compound in these assays offers several advantages.

The long, hydrophilic 11-unit PEG spacer arm helps to minimize steric hindrance, increasing the availability of the biotin group for binding to avidin or streptavidin conjugates. westbioscience.comcd-bioparticles.net This enhanced accessibility can lead to significant signal amplification and, consequently, higher assay sensitivity compared to direct labeling methods. creative-biolabs.com The PEG spacer also imparts greater water solubility to the labeled molecules, which is beneficial for maintaining the biological activity of proteins and preventing aggregation, particularly for hydrophobic proteins. thermofisher.comthermofisher.comfishersci.se

In practice, the terminal amine group of this compound can be covalently coupled to carboxyl groups on proteins or other molecules, often facilitated by a crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). thermofisher.combpsbioscience.com This allows for the stable attachment of the biotin tag to the molecule of interest, which can then be detected with high specificity by enzyme-conjugated streptavidin.

Table 1: Applications of this compound in Immunoassays

Immunoassay Type Role of this compound Key Benefit
ELISA Labeling of detection antibodies or antigens. Increased signal amplification and sensitivity. westbioscience.com
Western Blotting Detection of target proteins on a membrane. Enhanced detection of low-abundance proteins. westbioscience.com

It is important to note, however, that the presence of high levels of free biotin in clinical samples can interfere with biotin-streptavidin-based immunoassays, potentially leading to inaccurate results. nih.gov

Role in Surface Plasmon Resonance (SPR) for Real-Time Biomolecular Interaction Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. researchgate.net The immobilization of one of the interacting partners onto the sensor surface is a critical step in SPR analysis. This compound plays a significant role in this process by enabling the stable and oriented capture of biotinylated molecules onto a streptavidin-coated sensor chip. creative-biolabs.com

The process typically involves activating the sensor surface and then covalently attaching this compound via its terminal amine group. frontiersin.org Subsequently, a solution containing the biotinylated ligand (e.g., a protein, antibody, or nucleic acid) is passed over the surface, allowing for its capture by the immobilized biotin. The long PEG11 spacer arm is particularly advantageous in SPR as it extends the captured molecule away from the sensor surface, reducing steric hindrance and ensuring its accessibility for interaction with the analyte in solution. researchgate.net This controlled immobilization can lead to more accurate kinetic and affinity data.

Research has demonstrated the use of an amine-PEG11-biotin linker coupled to a sensor surface for quantifying the binding of streptavidin-coated magnetic nanoparticles, highlighting the effectiveness of this linker in surface functionalization for interaction studies. frontiersin.org The length of the PEG linker has been shown to influence the association rate of binding events, with longer linkers like PEG11 demonstrating a significantly faster on-rate at low functionalization densities compared to shorter linkers. researchgate.net

Nanomaterials Functionalization and Directed Assembly

The ability to modify the surface of nanomaterials is crucial for their application in advanced research platforms. This compound provides a versatile method for the surface functionalization of various nanoparticles.

Surface Modification of Nanoparticles for Advanced Research Platforms

The terminal amine group of this compound can be used to covalently attach the molecule to the surface of nanoparticles that possess reactive groups like carboxyls, often using EDC chemistry. fishersci.sersc.org This process coats the nanoparticle with biotin moieties. The hydrophilic PEG spacer enhances the nanoparticle's solubility and stability in aqueous environments, preventing aggregation. cd-bioparticles.net

This biotinylation of nanoparticles opens up numerous possibilities for creating advanced research platforms. For instance, biotinylated nanoparticles can be used for targeted drug delivery by conjugating them with avidin-linked targeting ligands. A study demonstrated the functionalization of poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles with a biotin-PEG-amine, which then allowed for specific binding to a NeutrAvidin-coated surface and subsequent attachment of fluorescent dyes for cellular uptake studies. nih.gov Similarly, this strategy is employed in the development of novel biosensors, where biotinylated nanoparticles can be used to capture and detect specific analytes. rsc.org

Directed Assembly of Bioconjugated Nanostructures for Controlled Architectures

The highly specific and strong interaction between biotin and streptavidin can be harnessed to direct the assembly of nanostructures into controlled architectures. By functionalizing different nanoparticle populations with either biotin or streptavidin, it is possible to create well-defined assemblies through their specific binding.

This compound is instrumental in this process. Nanoparticles can be coated with this compound, preparing them for assembly with streptavidin-coated components. This "bio-glue" approach allows for the construction of complex, multi-component nanostructures with precise spatial organization. For example, research has shown the use of a maleimide-PEG11-biotin linker to functionalize tobacco mosaic virus (TMV) particles, which then serve as scaffolds for the assembly of streptavidin-tagged enzymes. This directed assembly is critical for creating functional nano-devices, such as multienzyme complexes for cascaded reactions or patterned arrays for biosensing applications.

Targeted Protein Degradation (PROTAC) Research

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules designed to selectively eliminate target proteins from cells. medchemexpress.com

Function of this compound as a Linker in PROTAC Molecule Design

PROTACs are heterobifunctional molecules consisting of two ligands connected by a linker. chemsrc.combiochempeg.com One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. chemsrc.comarxiv.org

The linker plays a crucial role in the efficacy of a PROTAC, as its length, flexibility, and composition can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). precisepeg.com this compound is utilized as a PEG-based PROTAC linker in the synthesis of these molecules. medchemexpress.comchemsrc.combiocat.combioscience.co.uk The PEG11 component provides a flexible and hydrophilic spacer of a defined length, which can be optimized for effective ternary complex formation. The terminal amine group allows for its conjugation to the appropriate ligand, contributing to the modular design of PROTACs. The biotin moiety in this context can serve as a valuable tool for experimental purposes, such as in assays to study PROTAC binding and degradation mechanisms.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation/Synonym
This compound Biotinyl-undecaoxapentatriacontanediamine fishersci.se
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC
Poly(D,L-lactide-co-glycolide) PLGA
Tobacco mosaic virus TMV
Proteolysis-targeting chimera PROTAC
Polyethylene (B3416737) glycol PEG
Enzyme-linked immunosorbent assay ELISA
Immunohistochemistry IHC
Surface Plasmon Resonance SPR

Mechanistic Studies of E3 Ligase Recruitment in Targeted Protein Degradation Systems

Targeted protein degradation (TPD) is an emerging therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. medchemexpress.comchemsrc.commedchemexpress.com A key technology in this field is the use of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. medchemexpress.comchemsrc.commedchemexpress.commdpi.com This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. mdpi.comresearchgate.net

This compound serves as a valuable tool in the study and development of PROTACs. medchemexpress.comchemsrc.commedchemexpress.combiocat.com Its structure, featuring a biotin group at one end of a flexible PEG linker and a reactive amine at the other, allows it to be incorporated into PROTAC constructs. broadpharm.com The biotin functions as a versatile handle for affinity purification, detection, and quantification, while the amine group can be readily conjugated to a ligand for a target protein or an E3 ligase.

One of the major challenges in TPD is the limited number of well-characterized E3 ligases that can be effectively recruited for protein degradation. researchgate.neticr.ac.uk Research is actively focused on identifying and validating novel E3 ligases to expand the scope of TPD. icr.ac.ukarvinas.com Proximity labeling techniques, such as those employing biotin ligases like BioID and TurboID, are powerful methods for identifying the specific E3 ligase recruited by a novel PROTAC or molecular glue degrader. biorxiv.orgmdpi.com In these assays, a biotin ligase is fused to the protein of interest. When a PROTAC induces the formation of a ternary complex, the biotin ligase will biotinylate nearby proteins, including the recruited E3 ligase, which can then be identified by mass spectrometry. biorxiv.orgmdpi.com this compound can be used to synthesize biotinylated probes and standards for these assays, aiding in the validation and characterization of new E3 ligase-recruiting molecules.

The development of heterobifunctional molecules that can induce proximity between an E3 ligase and a target protein is a key aspect of TPD research. arvinas.comnih.gov this compound can be used to create tool compounds for studying the formation of these ternary complexes. For instance, a ligand for a target protein can be conjugated to this compound. This biotinylated ligand can then be used in biochemical and biophysical assays, such as surface plasmon resonance (SPR), to study its interaction with the target protein and a potential E3 ligase.

Application AreaSpecific Use of this compoundResearch Goal
PROTAC Development Synthesis of biotinylated PROTACs or PROTAC components. medchemexpress.comchemsrc.combiocat.comTo facilitate purification, detection, and mechanistic studies of novel protein degraders.
E3 Ligase Identification Generation of biotinylated probes for proximity labeling assays (e.g., TurboID). biorxiv.orgTo identify the specific E3 ligase recruited by a PROTAC or molecular glue. biorxiv.org
Ternary Complex Studies Creation of biotinylated ligands for target proteins.To investigate the formation and stability of the target protein-PROTAC-E3 ligase complex.

Biosensor Development and Surface Chemistry

The unique properties of this compound make it a valuable reagent in the development of biosensors, particularly those based on the high-affinity interaction between biotin and streptavidin.

Label-free detection systems, such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI), are powerful techniques for studying biomolecular interactions in real-time. unipd.itresearchgate.net A common strategy for immobilizing biomolecules onto the sensor surface is to first create a biotinylated surface, which can then capture streptavidin or avidin. This streptavidin-coated surface then serves as a versatile platform for capturing any biotinylated molecule of interest.

This compound is well-suited for the biotinylation of sensor surfaces. optica.org The amine group can be covalently attached to surfaces functionalized with reactive groups like N-hydroxysuccinimide (NHS) esters. broadpharm.com The long, hydrophilic PEG11 spacer arm plays a crucial role in improving the performance of the biosensor. It extends the biotin moiety away from the surface, reducing steric hindrance and increasing its accessibility to streptavidin. optica.orgtue.nl This leads to a more efficient capture of streptavidin and, consequently, a higher density of active binding sites on the sensor surface. tue.nl The PEG linker also helps to minimize non-specific binding of other proteins to the surface, thereby reducing background noise and improving the signal-to-noise ratio of the assay. unipd.it

The performance of a biosensor is critically dependent on the density and orientation of the immobilized capture molecules. mdpi.comfrontiersin.org A high density of biotin on the surface can sometimes lead to steric hindrance, preventing streptavidin from binding effectively. mdpi.com Conversely, a low density may not provide enough capture sites for the target analyte. Therefore, optimizing the surface density of biotin is essential for maximizing the sensitivity and dynamic range of the biosensor.

The use of this compound, often in combination with a shorter, non-biotinylated PEG-amine spacer molecule, allows for precise control over the biotin surface density. mdpi.com By varying the ratio of this compound to the spacer molecule during surface functionalization, researchers can systematically tune the spacing between biotin molecules. mdpi.com This optimization process is critical for achieving a surface that promotes the desired binding of streptavidin and subsequent capture of the biotinylated analyte. mdpi.com

The length of the PEG linker also influences the orientation of the captured streptavidin. tue.nl The flexibility of the PEG11 chain can allow streptavidin to adopt various orientations upon binding. nih.gov While this flexibility can be advantageous in reducing steric hindrance, in some applications, a more controlled orientation is desirable to ensure that the biotin-binding sites of streptavidin are optimally exposed for capturing the analyte. nih.gov Studies have shown that the interplay between linker length and surface density is complex and needs to be empirically optimized for each specific biosensor application. researchgate.nettue.nlrsc.org

ParameterRole of this compoundImpact on Biosensor Performance
Biotinylation of Surface Provides a means to covalently attach biotin to the sensor surface. optica.orgEnables the creation of a versatile streptavidin-based capture platform.
PEG11 Spacer Arm Extends biotin away from the surface, reducing steric hindrance and non-specific binding. unipd.itoptica.orgtue.nlImproves accessibility of biotin to streptavidin, enhancing signal-to-noise ratio. tue.nl
Surface Density Control Can be mixed with non-biotinylated PEG-amines to control biotin spacing. mdpi.comAllows for optimization of capture molecule density for maximum sensitivity. mdpi.com
Streptavidin Orientation The flexible linker can influence the orientation of bound streptavidin. nih.govAffects the availability of biotin-binding sites for analyte capture. nih.gov

Biotinylation of Sensing Surfaces for Label-Free Detection Systems.

Investigation of Molecular Recognition and Enzyme Activity Modulation

The strong and specific interaction between biotin and avidin can be harnessed to study and control biological processes at the molecular level. This compound provides a means to introduce biotin into systems in a controlled manner, enabling investigations into molecular recognition and the modulation of enzyme activity.

The binding of the large, tetrameric avidin protein to a biotin molecule conjugated to an enzyme can be used to modulate the enzyme's activity. mdpi.com If the biotin is positioned near the active site of the enzyme, the subsequent binding of avidin can sterically block access of the substrate to the active site, thereby inhibiting the enzyme. mdpi.comfrontiersin.org

This compound can be used to conjugate biotin to specific sites on an enzyme, such as surface-exposed carboxyl groups of aspartate or glutamate residues, via coupling reactions involving crosslinkers like EDC. bpsbioscience.com The long PEG11 spacer can influence the degree of steric hindrance. A longer spacer might allow the bulky avidin molecule to bind without completely blocking the active site, leading to partial inhibition. Conversely, a shorter spacer could lead to more effective blocking and stronger inhibition. This principle has been demonstrated in homogeneous enzyme-linked competitive binding assays, where the binding of avidin to a biotin-enzyme conjugate inhibits its activity, and this inhibition can be reversed by the addition of free biotin. nih.gov

By strategically positioning biotin on an enzyme, researchers can create enzyme-biotin conjugates with switchable or controllable catalytic activity. The addition of avidin can act as an "off-switch," while the subsequent addition of free biotin can compete with the enzyme-bound biotin for avidin binding, leading to the release of avidin from the enzyme and restoring its activity. nih.gov This provides a mechanism for externally controlling the enzyme's function.

The hydrophilic PEG11 linker in this compound can help to maintain the solubility and stability of the enzyme-biotin conjugate. bpsbioscience.com Furthermore, the ability to create such controlled catalytic systems has potential applications in the development of responsive biomaterials and controlled drug release systems. For instance, an enzyme could be immobilized on a surface via the biotin-avidin interaction, and its activity could be modulated by changes in the local environment that affect this interaction.

Modulation of Enzyme Activity through Steric Hindrance Induced by Biotin-Avidin Interaction.

Glycan Recognition and Glycomics Research:

Glycomics, the comprehensive study of the full complement of sugars (the glycome) in an organism, is a rapidly advancing field crucial for understanding health and disease. griffith.edu.au The interactions between glycans and glycan-binding proteins (GBPs) regulate numerous biological processes, from immune responses to cell signaling. researchgate.netresearchgate.net Advanced methodologies are essential to probe these interactions with high specificity and throughput. The chemical compound this compound and its derivatives, particularly Biotin-PEG11-TCO, have become instrumental in developing these sophisticated research tools. researchgate.netacs.org

Application of Biotin-PEG11-TCO (Trans-cyclooctene) in Click Chemistry for Glycan Derivatization

A significant challenge in functional glycomics is the effective derivatization and immobilization of glycans for analysis without compromising their structural integrity. researchgate.netresearchgate.net A powerful strategy that addresses this involves using bioorthogonal click chemistry, specifically the reaction between a tetrazine (MTZ) and a trans-cyclooctene (B1233481) (TCO). acs.orgnih.gov

In this approach, Biotin-PEG11-TCO serves as a critical linker molecule. The process begins with the separate modification of the two key components:

Glycan Modification : Free glycans are derivatized with a novel linker containing a bioorthogonal tetrazine tag (MTZ). researchgate.netacs.org This creates "Glycan-MTZ" conjugates. This derivatization method is designed to preserve the native structure of the carbohydrate. nih.gov

Surface Modification : A surface, typically avidin-coated microbeads or plates, is functionalized with Biotin-PEG11-TCO. nih.govacs.org The high-affinity, non-covalent interaction between biotin and avidin ensures stable anchoring of the linker to the surface, exposing the reactive TCO group. thermofisher.commpg.de The 11-unit polyethylene glycol (PEG) spacer is hydrophilic and increases the aqueous solubility of the conjugate, while also providing spatial separation from the surface to minimize steric hindrance. broadpharm.combroadpharm.com

The derivatized Glycan-MTZ is then "clicked" onto the TCO-functionalized surface through a highly efficient and specific inverse-electron-demand Diels-Alder cycloaddition. acs.orgnih.gov This reaction forms a stable covalent bond, effectively immobilizing the glycan for subsequent interaction studies. This method has been successfully used to conjugate libraries of glycans, such as the ABO(H) blood group glycans, for further analysis. researchgate.netacs.orgbidmc.org

ComponentRole in DerivatizationKey Functional Groups
Biotin-PEG11-TCO Linker molecule for surface functionalization.Biotin, PEG11 Spacer, Trans-cyclooctene (TCO)
Avidin-coated Surface Solid support for immobilization.Avidin
Glycan-MTZ The target carbohydrate prepared for ligation.Glycan, Tetrazine (MTZ)

Multiplex Glycan Bead Array Preparation and Analysis

The derivatization strategy using Biotin-PEG11-TCO is central to the development of high-throughput platforms like the multiplex glycan bead array (MGBA). nih.govresearchgate.net This technology allows for the simultaneous analysis of hundreds of glycan-protein interactions in a small sample volume. researchgate.net

Preparation of the Multiplex Array: The preparation leverages Luminex microbeads, which are fluorescently barcoded into hundreds of distinct sets. nih.govacs.org

Bead Functionalization : Each distinct bead set is individually coated with Biotin-PEG11-TCO. This is achieved by incubating avidin-coated Luminex beads with an excess of the Biotin-PEG11-TCO reagent to ensure saturation of the avidin binding sites. nih.gov The result is bead sets that are functionalized with reactive TCO groups. acs.org

Glycan Conjugation : A specific, purified Glycan-MTZ derivative is then added to each distinct TCO-bead set. nih.govacs.org The click chemistry reaction covalently attaches one type of glycan to one specific bead set.

Array Assembly : After conjugation, the different bead sets, each carrying a unique glycan, are mixed together to create a single multiplexed array. nih.gov

The success of the coating process can be verified at each step. For instance, the presence of TCO on the beads can be confirmed with a fluorescent tetrazine dye, where a high signal indicates available reactive sites. nih.govacs.org After glycan conjugation, a low signal from the same dye confirms that the TCO sites have been successfully occupied by the Glycan-MTZ. nih.govacs.org

Analysis Using the Array: The multiplex bead array is a powerful tool for analyzing complex biological samples, such as human serum, to profile GBPs, including naturally occurring anti-glycan antibodies. researchgate.netbidmc.org

Incubation : The bead array is incubated with the biological sample (e.g., diluted human serum). researchgate.netnih.gov Antibodies or other GBPs in the sample bind to their specific glycan targets on the beads.

Detection : The bound proteins are detected using a fluorescently-labeled secondary reporter, such as a phycoerythrin-labeled anti-human IgG/IgM/IgA antibody. researchgate.netresearchgate.net

Data Acquisition : The beads are analyzed using a Luminex instrument, which uses lasers to read the fluorescent barcode of each bead (identifying the glycan) and to quantify the signal from the reporter molecule (measuring the amount of bound protein). researchgate.net

This high-throughput approach has been used to rapidly profile repertoires of anti-glycan IgG, IgM, and IgA antibodies in human serum samples, demonstrating its utility in immunology and biomarker discovery. researchgate.netacs.orgbidmc.org

StepDescriptionKey Reagents
1. Bead Derivatization Avidin-coated Luminex beads are coated with Biotin-PEG11-TCO.Avidin Luminex Beads, Biotin-PEG11-TCO
2. Glycan Immobilization Individual bead sets are conjugated with specific Glycan-MTZ derivatives via click chemistry.TCO-functionalized beads, Glycan-MTZ
3. Array Pooling All distinct glycan-coated bead sets are combined into a single pool.Glycan-coated beads
4. Sample Incubation The array is incubated with a biological sample containing glycan-binding proteins.Multiplex bead array, Human serum/GBP solution
5. Detection Bound proteins are labeled with a fluorescent secondary detection reagent.Phycoerythrin-labeled secondary antibodies
6. Analysis Beads are analyzed on a Luminex instrument to identify the glycan and quantify binding.N/A

Interfacial Phenomena and Surface Functionalization Mediated by Biotin Peg11 Amine

Strategies for Covalent Attachment of Biotin-PEG11-Amine to Solid Substrates.

The immobilization of this compound onto solid substrates is achieved through the chemical reactivity of its terminal primary amine group. This allows for the formation of stable, covalent bonds with a variety of functionalized surfaces. The choice of strategy typically depends on the substrate material and the desired surface characteristics.

A predominant method involves the coupling of the amine group to surfaces functionalized with carboxylic acids (-COOH). broadpharm.combpsbioscience.com This reaction is commonly facilitated by a carbodiimide (B86325) crosslinker, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in combination with N-hydroxysuccinimide (NHS). bpsbioscience.com The EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate, which can then react with the primary amine of this compound to form a stable amide bond. The addition of NHS creates a more stable amine-reactive intermediate, increasing the efficiency of the coupling reaction. This strategy is widely used for modifying polymer and silica-based substrates.

Alternatively, surfaces can be pre-activated with N-hydroxysuccinimide esters (NHS-esters). These groups react directly and efficiently with the primary amine of this compound under mild conditions to form a stable amide linkage. google.com This approach is common for functionalizing glass slides and other substrates that have been treated to present amine-reactive groups. google.com For silicon-based substrates like silicon wafers, a multi-step process is often employed. The surface is first treated with silanes to introduce functional groups, such as carboxyl or amine groups, which then serve as anchors for the subsequent covalent attachment of the this compound.

Another strategy involves the use of polymeric adlayers. A random copolymer, such as one synthesized from poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) and N-acryloxysuccinimide (NAS), can be anchored to an amine-terminated surface. The remaining reactive NHS esters in the polymer layer are then available to covalently bind amine-bearing molecules like this compound.

Table 1: Common Strategies for Covalent Attachment of this compound

Surface Functional Group Coupling Chemistry Resulting Linkage Common Substrates
Carboxylic Acid (-COOH) EDC/NHS Chemistry Amide Bond Polymers, Silica, Gold
NHS-Ester Direct Amine Reaction Amide Bond Glass, Pre-activated Surfaces
Aldehyde (-CHO) Reductive Amination Secondary Amine Modified Glass, Polymers
Epoxy Ring-Opening Reaction Secondary Amine Epoxy-coated slides, Polymers

Impact of the PEG Spacer on Non-Specific Adsorption and Biocompatibility of Functionalized Surfaces.

The poly(ethylene glycol) (PEG) component of this compound is critical for the performance of the functionalized surface, particularly in biological applications. The PEG spacer significantly reduces non-specific adsorption of biomolecules and enhances biocompatibility. scbt.comsigmaaldrich.commdpi.com

The primary mechanism behind this is the formation of a hydrophilic hydration layer on the substrate surface. rsc.orgresearchgate.net PEG chains are highly hydrophilic and organize water molecules through hydrogen bonding, creating a physical and energetic barrier that repels the non-specific binding of proteins, cells, and other biological macromolecules. rsc.orgresearchgate.net This "anti-fouling" property is essential for applications like biosensors and medical implants, where minimizing unwanted interactions is crucial for signal clarity and reducing adverse biological responses. sigmaaldrich.commdpi.com The effectiveness of this protein repulsion is influenced by the length and grafting density of the PEG chains; longer chains generally provide better resistance to biofouling. mdpi.comresearchgate.nettandfonline.com

Furthermore, the PEG11 spacer arm, which is considered a long spacer, provides a flexible, extended connection between the substrate and the terminal biotin (B1667282) molecule. thermofisher.comsigmaaldrich.com This extension projects the biotin moiety away from the surface, which minimizes steric hindrance and improves its accessibility for binding to large tetrameric proteins like avidin (B1170675) and streptavidin. thermofisher.comxarxbio.comresearchgate.nettandfonline.com Without an adequate spacer, the biotin molecule might be too close to the surface, preventing the bulky streptavidin protein from docking effectively. This enhanced binding efficiency is critical for the sensitivity and functionality of many diagnostic and purification systems. sigmaaldrich.com

The combination of reduced non-specific binding and improved target molecule accessibility leads to a significantly higher signal-to-noise ratio in assay applications. By preventing unwanted proteins from adhering to the surface, the background signal is minimized, while the specific binding of streptavidin to the well-presented biotin is maximized. The inherent biocompatibility of PEG, characterized by low toxicity and immunogenicity, makes these surfaces well-suited for direct contact with biological fluids and tissues. scbt.comaxispharm.comtaskcm.com

Table 2: Key Effects of the PEG11 Spacer in Surface Functionalization

Property Mechanism Impact on Surface
Anti-Fouling Forms a hydrophilic hydration layer that repels biomolecules. researchgate.net Reduces non-specific adsorption of proteins and cells. sigmaaldrich.comxarxbio.comregulations.gov
Biocompatibility PEG is non-toxic and has low immunogenicity. scbt.commdpi.com Improves suitability for in-vivo and in-vitro biological applications. axispharm.com
Steric Hindrance Reduction The long, flexible chain extends the biotin moiety away from the surface. thermofisher.comtandfonline.com Increases accessibility for binding to large molecules like streptavidin. sigmaaldrich.comxarxbio.com
Enhanced Solubility The hydrophilic nature of PEG increases the water solubility of the conjugate. scbt.combiochempeg.com Facilitates handling and application in aqueous environments. broadpharm.com

Advanced Surface Characterization Methods for Biotinylated Materials and Interfaces.

To confirm the successful immobilization of this compound and to evaluate the functional properties of the resulting surface, a suite of advanced characterization techniques is employed. These methods provide information on chemical composition, surface topography, wettability, and specific bio-recognition activity.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition of the material's surface. After functionalization, XPS analysis can confirm the successful grafting of this compound by detecting the appearance of the nitrogen (N 1s) peak from the amide bond and the biotin ring structure. europa.eunih.govpnas.org Changes in the ratios of carbon (C 1s) and oxygen (O 1s) peaks also indicate the presence of the PEG chain. google.comnih.gov

Contact Angle Goniometry measures the wettability of a surface by determining the contact angle of a water droplet. A successful coating with the hydrophilic this compound will result in a more hydrophilic surface, which is indicated by a decrease in the water contact angle compared to the unmodified substrate. europa.euacs.orgtandfonline.com This confirms the presence of the PEG layer and its expected influence on surface properties. researchgate.netmdpi.com

Atomic Force Microscopy (AFM) is used to visualize the surface topography at the nanoscale. acs.org AFM can reveal changes in surface morphology and roughness following the immobilization procedure. researchgate.net It can also be used to directly image the subsequent binding of streptavidin molecules to the biotinylated surface, providing visual confirmation of the surface's functionality. nih.govnii.ac.jpmpi-cbg.dekanazawa-u.ac.jp

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors molecular interactions in real-time. SPR is highly effective for quantifying the specific binding capacity of the biotinylated surface. biosensingusa.comnih.gov By flowing a solution of streptavidin over the functionalized sensor chip, the binding event can be measured, providing data on binding kinetics and affinity. bioradiations.comresearchgate.netnih.gov It can also be used to verify the anti-fouling properties of the surface by showing minimal signal change when a non-target protein solution, like bovine serum albumin (BSA), is introduced. researchgate.net

Fluorescence Microscopy offers a direct way to visualize the functional integrity of the immobilized biotin. acs.org The surface is incubated with streptavidin that has been conjugated to a fluorescent dye (e.g., FITC-streptavidin or a NorthernLights fluorochrome). rndsystems.comnih.gov Subsequent imaging with a fluorescence microscope will reveal a fluorescent layer if the biotin is present and accessible for binding, providing a clear qualitative or semi-quantitative assessment of the surface functionalization. researchgate.netelifesciences.org

Table 3: Surface Characterization Techniques for Biotinylated Interfaces

Technique Principle Information Provided
X-ray Photoelectron Spectroscopy (XPS) Measures kinetic energy of electrons emitted from the surface upon X-ray irradiation. Elemental composition, confirmation of successful grafting (e.g., presence of Nitrogen). nih.govpnas.org
Contact Angle Goniometry Measures the angle a liquid droplet makes with the solid surface. Surface wettability and hydrophilicity; confirms presence of hydrophilic PEG layer. acs.orgtandfonline.com
Atomic Force Microscopy (AFM) A sharp tip scans the surface to generate a topographical map. Surface morphology, roughness, and visualization of bound streptavidin molecules. nih.govmpi-cbg.de
Surface Plasmon Resonance (SPR) Detects changes in refractive index at the surface of a metal film. Real-time monitoring of binding events, quantification of binding affinity and kinetics. biosensingusa.comresearchgate.net
Fluorescence Microscopy Detects fluorescence from labeled molecules bound to the surface. Visual confirmation of specific binding activity and distribution of functional biotin sites. nih.govresearchgate.net

Analytical Characterization Techniques for Biotin Peg11 Amine Conjugates

Spectroscopic Methods for Conjugate Verification and Quantification (e.g., Spectroscopic Ellipsometry for Thin Films)

Spectroscopic techniques are invaluable for verifying the formation of Biotin-PEG11-Amine conjugates, particularly when the conjugate is intended to form a thin film on a solid substrate.

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique highly sensitive to the thickness and optical properties of thin films. nih.govspectroscopyonline.com It measures the change in the polarization state of light upon reflection from a surface. nih.gov When a substrate is functionalized with this compound and subsequently binds to a protein or another molecule, the thickness of the molecular layer on the surface increases. SE can detect this change in thickness, often with sub-nanometer resolution, thereby confirming the successful conjugation and binding events. nih.govcardiff.ac.uk

The analysis involves creating an optical model of the surface, which may consist of multiple layers (e.g., silicon substrate, silicon dioxide layer, and the organic conjugate layer). nih.gov By fitting the experimental ellipsometry data (the parameters Ψ and Δ) to the model, the thickness and refractive index of the conjugate layer can be determined. cardiff.ac.ukresearchgate.net An observed increase in film thickness after each functionalization step provides evidence of successful surface modification. cardiff.ac.uk For instance, studies have used SE to monitor the build-up of biotin-avidin layers on various surfaces, a system analogous to the binding of a this compound conjugate to a streptavidin-coated surface. nih.gov

While SE is a primary tool for surface analysis, other spectroscopic methods are also employed:

UV-Visible (UV-Vis) Spectrophotometry : This technique can be used to validate surface bio-functionalization, often in conjunction with other methods. rsc.org

X-ray Photoelectron Spectroscopy (XPS) : XPS provides information about the elemental composition of a surface, which can confirm the presence of elements specific to the this compound conjugate on a functionalized substrate. cardiff.ac.uk

The table below summarizes findings related to the use of spectroscopic ellipsometry in characterizing molecular layers.

TechniqueFindingRelevance to this compound ConjugatesSource
Spectroscopic Ellipsometry (SE) Measures changes in film thickness and optical constants with high sensitivity (monolayer level).Confirms the formation and thickness of a conjugate layer on a surface after functionalization. nih.gov
SE Used to model and quantify the thickness of successive molecular layers (e.g., SAM, biotin (B1667282), neutravidin).Allows for step-by-step verification of the conjugation and subsequent binding of target molecules to the immobilized this compound. cardiff.ac.uk
SE Combined with Quartz Crystal Microbalance with Dissipation (QCM-D) to monitor the deposition of molecular precursors and DNA hybridization.Demonstrates the utility of SE in monitoring real-time binding events on a functionalized surface. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., High Performance Liquid Chromatography)

Chromatographic methods are essential for separating the this compound conjugate from unreacted starting materials, byproducts, and other impurities, thereby allowing for its purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique used for this purpose. mpg.de In reverse-phase HPLC (RP-HPLC), molecules are separated based on their hydrophobicity. The this compound conjugate will have a different retention time compared to the unconjugated protein/molecule and the free biotinylating reagent. By analyzing the crude reaction mixture, a chromatogram is produced where each peak corresponds to a different component. The area of the peak corresponding to the conjugate can be used to estimate its purity and, in some cases, the reaction yield. nih.gov Purification is achieved by collecting the fraction that elutes at the retention time of the desired conjugate. mpg.denih.gov

For example, after a conjugation reaction, HPLC can be used to separate the successfully biotinylated peptide from the unreacted peptide and excess Biotin-PEG11-Maleimide. mpg.de

TechniqueApplicationKey FindingsSource
High-Performance Liquid Chromatography (HPLC) Purity Assessment & PurificationSeparates biotinylated conjugates from unreacted starting materials. The identity of the product is often confirmed by coupling the HPLC system to a mass spectrometer (LC-MS). mpg.de
HPLC Yield EstimationThe yield of the biotinylated product can be estimated from the peak area in the crude HPLC chromatogram. nih.gov
HPLC Quality ControlConfirms the purity of the final conjugate product, with some suppliers specifying purity levels greater than 93% or 98% as determined by HPLC. tcichemicals.combroadpharm.com

Mass Spectrometry-Based Characterization (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is a powerful analytical technique that provides a direct measurement of the molecular weight of the this compound conjugate, offering definitive confirmation of a successful conjugation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for analyzing large biomolecules like proteins and their conjugates. mdpi.com In this method, the conjugate sample is co-crystallized with a matrix and irradiated with a laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. The mass-to-charge ratio (m/z) of these ions is then measured by their time of flight to a detector.

A successful conjugation of this compound (MW ≈ 771 Da) to a target molecule will result in a mass spectrum showing a peak with a molecular weight that has increased by the mass of the attached biotin-PEG moiety. frontiersin.orgresearchgate.net Furthermore, MALDI-TOF MS can reveal the degree of biotinylation by showing a distribution of peaks corresponding to the unconjugated molecule, as well as molecules conjugated with one, two, or more this compound units. jmb.or.kr This provides valuable information on the heterogeneity of the product. jmb.or.kr

The table below presents example data obtained from MALDI-TOF MS analysis of biotinylated molecules.

AnalyteUnconjugated Mass (Da)Conjugated Mass (Da)InterpretationSource
PEG 10,62010,902Mass increase confirms biotinylation. researchgate.net
Human Serum Albumin (HSA) ~66,43266,596Mass shift of +164 Da indicates conjugation (note: specific biotinylating agent may differ). frontiersin.org
Lysozyme (LZ) 14,30426,123, 29,641, 33,989Peaks indicate species with three, four, and five Bio-PEG units attached. jmb.or.kr
Bovine Serum Albumin (BSA) 66,94870,881, 74,754, 78,575Peaks indicate species with one, two, and three Bio-PEG units attached. jmb.or.kr

Quantitative Analysis of Biotinylation Efficiency in Conjugation Reactions

Determining the extent of biotinylation, or the average number of biotin moieties per molecule, is crucial for standardizing assays and ensuring the reproducibility of experiments. nih.gov Several methods are available for quantifying biotinylation efficiency.

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method. windows.net HABA dye binds to avidin (B1170675) or streptavidin, forming a complex with a characteristic absorbance at 500 nm. When a biotinylated sample, such as a this compound conjugate, is added, the biotin displaces the HABA dye from the avidin due to its much higher affinity. windows.netgbiosciences.com This causes a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample, allowing for its quantification. windows.net

An ELISA-based approach can also determine the efficiency of biotinylation for protein conjugates. plos.org This method involves comparing the concentration of the protein in a solution before and after it has been exposed to streptavidin-coated beads. The fraction of the protein that binds to the beads represents the successfully biotinylated portion. The protein concentration can be measured using a standard protein-specific ELISA. plos.org

Other methods include:

Streptavidin Gel-Shift Assay : When a biotinylated protein is incubated with streptavidin and analyzed by non-denaturing gel electrophoresis, the resulting complex will have a higher molecular weight and thus migrate slower than the unconjugated protein. The shift in the band and its intensity can be used to estimate the extent of biotinylation. wikipedia.org

Direct Mass Spectrometry Analysis : As discussed in section 7.3, MALDI-TOF MS can provide a quantitative estimate of the biotinylation degree by analyzing the relative intensities of the peaks corresponding to different numbers of attached biotin-PEG groups. jmb.or.kr

MethodPrincipleMeasurementKey AdvantageSource
HABA Assay Competitive displacement of HABA dye from an avidin/streptavidin complex by biotin.Decrease in absorbance at 500 nm.Simple, colorimetric, and widely used for estimating biotin incorporation. windows.netgbiosciences.com
ELISA-based Quantification Adsorption of biotinylated protein to a streptavidin-coated surface (e.g., beads, plates).Quantification of the unbound protein fraction in the supernatant via ELISA.Highly specific for the protein of interest and sensitive. plos.org
Streptavidin Gel-Shift Assay Formation of a high molecular weight complex between the biotinylated conjugate and streptavidin.Slower migration on a non-denaturing gel compared to the unconjugated molecule.Provides a qualitative and semi-quantitative visual assessment of biotinylation. wikipedia.org
MALDI-TOF MS Direct measurement of the mass of the conjugate.Detection of mass shifts corresponding to the addition of one or more this compound units.Provides direct evidence and can quantify the distribution of different species (e.g., mono-, di-, tri-biotinylated). jmb.or.kr

Emerging Research Avenues and Future Directions for Biotin Peg11 Amine

Advanced Material Science Applications in Biomedical Research

The functionalization of surfaces is a cornerstone of biomedical material science, enabling the development of sophisticated biosensors, microarrays, and biocompatible implants. Biotin-PEG11-Amine is increasingly utilized to create highly specific and stable bioactive surfaces. The primary amine group allows for its covalent attachment to materials with carboxyl or other activated functional groups, while the biotin (B1667282) moiety serves as a universal anchor for streptavidin-conjugated probes.

A key application lies in the generation of stable biosensor chip surfaces for label-free protein detection. mdpi.com Researchers have focused on optimizing the surface density of biotin to ensure efficient streptavidin binding while minimizing steric hindrance. This involves creating a mixed monolayer by co-immobilizing this compound with a shorter, inert PEG molecule, such as an amine-PEG-methyl ether. mdpi.com This strategy creates a "lawn" where the biotin groups are presented in an accessible manner, enhancing the subsequent capture of biotinylated probes like antibodies or aptamers. mdpi.com The long, hydrophilic PEG11 chain plays a crucial role by extending the biotin group away from the substrate surface, improving its accessibility and minimizing non-specific protein adsorption, a phenomenon known as bio-fouling. thermofisher.comcore.ac.uk

Studies using techniques like ellipsometry, quartz crystal microbalance with dissipation monitoring (QCM-D), and surface plasmon resonance (SPR) have been employed to characterize these modified surfaces. mdpi.comresearchgate.net These analyses provide detailed information on layer thickness, density, and the viscoelastic properties of the immobilized biomolecules, which are critical for designing robust and sensitive diagnostic platforms. researchgate.net For instance, creating a stable biotin-streptavidin surface is a foundational step for building arrays used to detect specific antigens or for studying DNA hybridization kinetics. mdpi.comresearchgate.net

Table 1: Strategies for Surface Functionalization using Amine-PEG-Biotin Linkers

Strategy Components Purpose Key Findings & Applications Citations
Mixed Monolayer This compound and Amine-PEG4-Methyl To optimize the density of biotin on a surface and create spacing to reduce steric hindrance. Creates a stable and optimized surface for streptavidin binding, leading to improved performance of protein and aptamer microarrays. mdpi.com mdpi.com
Biotinylated Lipid Bilayer Biotin-doped supported phospholipid bilayer (b-SPB), Streptavidin, this compound To create a biomimetic surface for immobilizing biomolecules. Enables the controlled, 2D arrangement of streptavidin for subsequent capture of biotinylated DNA or other probes, useful in studying hybridization kinetics. researchgate.net researchgate.net

| Direct Covalent Attachment | this compound, EDC crosslinker | To directly biotinylate surfaces containing carboxyl groups. | A fundamental method for preparing surfaces for avidin (B1170675)/streptavidin-based assays, applicable to various materials used in diagnostics and bioprocessing. thermofisher.combpsbioscience.com | thermofisher.combpsbioscience.com |

Integration of this compound in Multi-Omics Research Workflows

Multi-omics research, which integrates data from genomics, proteomics, lipidomics, and metabolomics, offers a holistic view of biological systems. Affinity purification of specific cellular components is a critical step in these workflows. While not always involving this compound directly, related PEGylated biotin linkers are central to methods for isolating specific biomolecular complexes for comprehensive analysis.

A prominent example is in the study of extracellular vesicles (EVs), which are nanoscale particles released by cells that contain a cargo of proteins, lipids, and nucleic acids. biorxiv.org In a landmark multi-omics study to define the core protein and lipid components of circulating human EVs, researchers used a biotin-PEG11 linker (specifically, Maleimide-PEG11-Biotin) to functionalize a protein (TIM4-Fc) that binds to phosphatidylserine, a lipid exposed on the surface of many EVs. biorxiv.org This biotinylated protein was then conjugated to streptavidin-coated magnetic beads to specifically capture and enrich EVs from complex plasma samples. biorxiv.org

This affinity capture enabled the subsequent deep profiling of the EV proteome and lipidome, leading to the identification of a conserved set of 182 proteins and 52 lipids intrinsic to circulating EVs. biorxiv.orgbiorxiv.org The use of the long PEG11 spacer was critical for presenting the capture protein effectively and minimizing nonspecific binding of other plasma components, thereby ensuring a high-purity EV preparation for mass spectrometry analysis. biorxiv.org The amine variant, this compound, can be similarly used to biotinylate capture antibodies or proteins via their carboxyl groups (using EDC chemistry), making it a versatile tool for developing customized affinity-capture reagents for various multi-omics targets. thermofisher.combpsbioscience.com

Table 2: Application of Biotin-PEG11 Linkers in a Multi-Omics Study of Extracellular Vesicles

Research Goal Methodology Role of Biotin-PEG11 Linker Key Discoveries Citations
Characterize core protein and lipid components of circulating EVs. Affinity capture of EVs from human plasma using a biotinylated phosphatidylserine-binding protein (TIM4-Fc) on streptavidin beads, followed by mass spectrometry-based proteomics and lipidomics. Maleimide-PEG11-Biotin was used to label the TIM4-Fc capture protein. The linker provides spacing and flexibility for efficient EV capture. Identification of a conserved core of 182 EV proteins and 52 EV lipids. Discovery of specific markers (e.g., ADAM10 protein, PS(36:1) lipid) to differentiate EVs from other plasma particles. biorxiv.orgbiorxiv.org

| Map the surface-accessible proteome (surfaceome) of EVs. | Labeling of surface proteins on intact EVs with a membrane-impermeant biotin reagent, followed by avidin-bead capture and proteomic analysis. | While a different biotin reagent was used for this part, the principle relies on the biotin-avidin interaction, for which this compound is a foundational tool. | Revealed 151 surface-accessible proteins on plasma EVs, including various CD proteins and integrins. | biorxiv.org |

Development of Novel Bioconjugation Strategies and Bioorthogonal Chemistries

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule. The terminal primary amine of this compound makes it a versatile building block for various conjugation chemistries. broadpharm.com The most common method involves coupling the amine to a carboxylic acid on a target protein (e.g., on aspartate or glutamate (B1630785) residues, or the C-terminus) using a carbodiimide (B86325) crosslinker like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). thermofisher.combpsbioscience.com This forms a stable amide bond.

Beyond this standard method, the future of bioconjugation lies in bioorthogonal chemistry—reactions that can occur in complex biological environments without interfering with native biochemical processes. mpg.de While this compound is not inherently bioorthogonal, its terminal amine serves as a perfect handle for introducing bioorthogonal functionalities. For example, the amine can be readily reacted with NHS esters of molecules containing azide (B81097) or alkyne groups, preparing the biotin-PEG linker for participation in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). confluore.comprecisepeg.com

This two-step functionalization expands the utility of this compound immensely. A researcher can pre-label a biomolecule with an azide or alkyne group through metabolic labeling or site-specific mutation. Then, the complementary biotin-PEG11 reagent (now bearing an alkyne or azide) can be "clicked" on with high efficiency and specificity. This approach is central to the development of PROTACs (PROteolysis TArgeting Chimeras), where this compound can serve as a component of the linker system. medchemexpress.com

Table 3: Bioconjugation Strategies Involving this compound

Conjugation Strategy Reactive Groups Reagents Description
Carbodiimide Chemistry Primary Amine (-NH2) on this compound; Carboxylic Acid (-COOH) on target EDC, Sulfo-NHS The amine on the linker is coupled to a carboxyl group on a protein or surface to form a stable amide bond. This is a widely used method for protein labeling. thermofisher.combpsbioscience.com
NHS Ester Chemistry (modification of the amine) Primary Amine (-NH2) on this compound; N-hydroxysuccinimide (NHS) ester NHS-Alkyne, NHS-Azide, NHS-DBCO The amine is first modified to add a bioorthogonal handle (e.g., an alkyne). This "activated" biotin linker can then be used in click chemistry reactions. confluore.com

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (-N3) on target; Cyclooctyne (e.g., DBCO) on modified this compound | DBCO-NHS ester (to modify the amine linker) | A copper-free click reaction. The modified biotin-PEG linker reacts specifically with an azide-labeled biomolecule. This is highly bioorthogonal and used in living systems. mpg.deconfluore.com |

Theoretical Modeling and Computational Studies of this compound Interactions with Biomolecules and Surfaces

As the complexity of biomedical devices and assays grows, so does the need for predictive models to guide their design. Theoretical modeling and computational studies offer a powerful lens to understand and optimize the behavior of molecules like this compound at the nanoscale. While specific computational studies on the exact this compound molecule are not abundant, research on its constituent parts—biotin, PEG chains, and their interaction with surfaces and proteins—provides valuable insights.

Computational models are used to explore several key aspects:

PEG Chain Conformation: Molecular dynamics simulations can predict the conformational behavior of the PEG11 chain in aqueous solution and when tethered to a surface. These models help elucidate how the PEG linker functions as an entropic brush to repel non-specific protein adsorption, a key feature for creating anti-fouling surfaces. core.ac.uk

Biotin-Avidin Interaction: The extraordinarily strong and specific interaction between biotin and avidin/streptavidin (K_a ≈ 10¹⁵ M⁻¹) is a subject of intense computational study. Modeling can reveal the energetic contributions of individual hydrogen bonds and van der Waals forces, helping to explain the stability of the complex and guiding the design of reversible binding systems.

Surface and Nanopore Interactions: When used in biosensors, the interaction of the entire this compound molecule with a surface or within a confined space like a nanopore becomes critical. Studies have used nanopore sensors to distinguish peptides labeled with different chemical tags, including PEG11-biotin. nih.gov The distinct electrical signature produced as the tagged peptide translocates through the pore is a function of the tag's size, charge, and hydrophilicity—properties that can be modeled to aid in the development of next-generation sequencing and diagnostic technologies. nih.gov Furthermore, computational approaches are being integrated with AI and machine learning to accelerate the design of novel affinity ligands for bioprocesses, a field where understanding linker behavior is paramount. diva-portal.org

Table 4: Focus Areas for Computational Modeling of Biotin-PEG Systems

Modeling Focus Technique Key Questions Addressed Relevance to this compound
PEG Layer Dynamics Molecular Dynamics (MD) Simulations How do tethered PEG chains behave in solution? How do they prevent protein fouling? What is the role of the hydration shell? Predicts the anti-fouling efficiency and optimal surface density for biosensor applications. core.ac.uk
Ligand-Protein Binding Docking, Free Energy Perturbation (FEP) What are the key interactions driving biotin-streptavidin binding? Can binding affinity be modulated? Explains the stability of the core interaction and informs the design of controlled-release systems.
Biomolecule-Surface Interaction Coarse-Grained MD, Viscoelastic Modeling How does a functionalized surface (e.g., with this compound) interact with analytes? What are the mechanical properties of the resulting biomolecular film? Aids in the rational design of biosensor surfaces with optimal probe presentation and signal transduction. researchgate.net

| Nanopore Translocation | MD Simulations, Statistical Analysis | What is the electrical signature of a PEG11-biotin tag passing through a nanopore? How can different tags be distinguished? | Informs the development of single-molecule protein fingerprinting and analysis techniques. nih.gov |

Q & A

Q. What is the structural composition of Biotin-PEG11-Amine, and how do its components synergize in biological applications?

this compound comprises three functional units:

  • Biotin : A vitamin B derivative with high affinity for streptavidin/avidin (Kd ~10⁻¹⁵ M), enabling precise molecular tagging .
  • PEG11 : An 11-unit polyethylene glycol spacer enhancing solubility, reducing steric hindrance, and improving biocompatibility .
  • Amine (-NH₂) : A reactive group for covalent conjugation to carboxylates (e.g., via EDC/NHS chemistry) or aldehydes (e.g., reductive amination) .

Methodological Insight : For conjugation, dissolve this compound in anhydrous DMSO or DMF (1–5 mM) to avoid hydrolysis. Use EDC (1.2 equiv) and HOAt (1 equiv) in DMF with DIPEA (3 equiv) for carbodiimide-mediated coupling, achieving >80% yield .

Q. How can this compound be purified post-synthesis, and what analytical methods validate its purity?

Purification :

  • Size Exclusion Chromatography (SEC) : Resolve unreacted biotin or PEG11 using Sephadex G-25 columns .
  • Reverse-Phase HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate by hydrophobicity .

Q. Analytical Validation :

  • NMR (¹H/¹³C) : Confirm PEG11 spacer integrity (δ 3.6–3.7 ppm for PEG protons) and biotin-thiophane ring (δ 4.3–4.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (expected ~771 Da for C34H66N4O13S; discrepancies may arise from salt forms or PEG polydispersity) .

Q. What are the primary applications of this compound in cell imaging and protein labeling?

  • Fluorescent Probes : Conjugate to Cy5 or FITC via amine-reactive NHS esters for live-cell tracking (e.g., streptavidin-biotin amplification in super-resolution microscopy) .
  • Protein Biotinylation : Label surface lysines on antibodies or receptors (molar ratio 1:5 biotin:protein) for ELISA or pull-down assays .

Optimization Tip : To avoid over-labeling, titrate this compound concentration and validate using HABA/avidin displacement assays .

Advanced Research Questions

Q. How does PEG11 chain length affect biotin-avidin binding kinetics compared to shorter PEG spacers (e.g., PEG4)?

Data Comparison :

PEG SpacerBinding Affinity (Kd, M)Solubility (mg/mL)Steric Hindrance
PEG4~10⁻¹⁴50 (H₂O)High
PEG11~10⁻¹⁵120 (H₂O)Low

Mechanistic Insight : PEG11’s extended length reduces steric interference, improving biotin accessibility. Surface plasmon resonance (SPR) data show 10× higher on-rates for PEG11 conjugates vs. PEG4 .

Q. How can researchers resolve discrepancies in reported molecular weights (e.g., 771 vs. 1299 Da) or CAS numbers (1418022-42-0 vs. 604786-74-5)?

Root Causes :

  • CAS Variations : Different suppliers may assign unique identifiers to custom derivatives (e.g., counterion variations, purity grades) .
  • Molecular Weight : Discrepancies arise from salt adducts (e.g., TFA) or polydispersity in PEG synthesis.

Q. Resolution Strategy :

  • Cross-reference analytical data (NMR, MS) from peer-reviewed studies .
  • Use IUPAC naming conventions to confirm structures (e.g., “tert-butyl 4-aminobenzoate” derivatives vs. free amines) .

Q. What strategies improve the in vivo stability of this compound conjugates in drug delivery systems?

Key Challenges :

  • Enzymatic Degradation : Serum esterases may cleave labile linkers.
  • Renal Clearance : PEG11’s hydrodynamic radius (~3.2 nm) approaches the renal filtration threshold (~5.5 nm).

Q. Solutions :

  • Stabilized Linkers : Replace ester bonds with stable amides or disulfides (e.g., Biotin-PEG11-SS-NHS for redox-sensitive release) .
  • PEGylation Optimization : Increase PEG length to PEG20 or use branched PEGs to prolong circulation half-life .

Q. How can this compound be integrated into CRISPR/Cas9 delivery systems for targeted gene editing?

Protocol Outline :

Conjugation : Link this compound to Cas9 mRNA via amine-modified lipid nanoparticles (LNPs) .

Targeting : Functionalize LNPs with streptavidin-fused targeting peptides (e.g., RGD for tumor homing) .

Validation : Quantify editing efficiency via T7E1 assays and off-target analysis by GUIDE-seq .

Critical Consideration : Ensure PEG11 does not impede endosomal escape; test pH-responsive PEG variants .

Data Contradictions and Mitigation

Parameter Reported Value A Reported Value B Recommended Resolution
Molecular Weight770.97 Da 1299.6 Da Confirm salt-free mass via MALDI-TOF
CAS Number1418022-42-0 604786-74-5 Verify supplier-specific synthesis routes
Solubility in H₂O120 mg/mL 50 mg/mL Test under buffered conditions (PBS, pH 7.4)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.